Lys-(Ala3)-Bradykinin

Kinin Profiling Urinary Biomarkers Species-Specific Kininogenesis

Lys-(Ala3)-Bradykinin, also designated [Lys0-Ala3]-Bradykinin or 4-L-Alaninekallidin (CAS 103545-18-2), is a synthetic linear decapeptide with the sequence H-Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg-OH and a molecular weight of 1162.34 Da. It is a site-specific analogue of the endogenous kinin kallidin (Lys-bradykinin), differing by a single proline-to-alanine substitution at position 3 of the bradykinin sequence (position 4 in kallidin numbering).

Molecular Formula C54H83N17O12
Molecular Weight 1162.365
CAS No. 103545-18-2
Cat. No. B563121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-(Ala3)-Bradykinin
CAS103545-18-2
Molecular FormulaC54H83N17O12
Molecular Weight1162.365
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C54H83N17O12/c1-32(64-48(78)41-21-12-26-70(41)50(80)36(19-10-24-61-53(57)58)66-45(75)35(56)18-8-9-23-55)44(74)63-30-43(73)65-38(28-33-14-4-2-5-15-33)46(76)69-40(31-72)51(81)71-27-13-22-42(71)49(79)68-39(29-34-16-6-3-7-17-34)47(77)67-37(52(82)83)20-11-25-62-54(59)60/h2-7,14-17,32,35-42,72H,8-13,18-31,55-56H2,1H3,(H,63,74)(H,64,78)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,76)(H,82,83)(H4,57,58,61)(H4,59,60,62)/t32-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyNYZLRKMHRNRLFJ-HBGYEDQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-(Ala3)-Bradykinin (CAS 103545-18-2): A Synthetic Kallidin Analog with Defined Position-3 Alanine Substitution for Kinin Pathway Research


Lys-(Ala3)-Bradykinin, also designated [Lys0-Ala3]-Bradykinin or 4-L-Alaninekallidin (CAS 103545-18-2), is a synthetic linear decapeptide with the sequence H-Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg-OH and a molecular weight of 1162.34 Da . It is a site-specific analogue of the endogenous kinin kallidin (Lys-bradykinin), differing by a single proline-to-alanine substitution at position 3 of the bradykinin sequence (position 4 in kallidin numbering) [1]. Originally isolated from human urine and tentatively identified as a naturally occurring kinin representing 41±3% of total urinary kinins, the endogenous entity was later corrected to [Hyp3]-Lys-bradykinin, establishing Lys-(Ala3)-Bradykinin as an essential synthetic reference standard for discriminating between hydroxylated and non-hydroxylated kinin species in analytical and functional studies [2][3].

Workflow Human urinary kinin profiling by HPLC or immunoassay
Identity Control Non-hydroxylated reference for [Ala3] vs [Hyp3] discrimination
Species Processing Human-specific kininogen processing standard vs rodent models

Why Lys-(Ala3)-Bradykinin Cannot Be Substituted by Generic Bradykinin or Kallidin in Analytical and Functional Studies


Generic substitution of Lys-(Ala3)-Bradykinin with unmodified bradykinin, kallidin (Lys-bradykinin), or [Hyp3]-Lys-bradykinin is scientifically unsound because the single Pro→Ala substitution at position 3 introduces distinct physicochemical and biological properties that are inseparable from the compound's identity. The Pro3 residue in bradykinin is a critical conformational constraint; its replacement by alanine removes the pyrrolidine ring and eliminates the cis/trans prolyl bond isomerism, fundamentally altering backbone flexibility, HPLC retention behavior, and receptor interaction potential [1][2]. In the zebrafish bradykinin receptor system, the Pro3→Ala analogue exhibited approximately 10-fold higher potency (pEC50 = 7.53 ± 0.16) compared to wild-type bradykinin, but with a reduced maximum response, demonstrating that this single substitution produces a qualitatively distinct pharmacological profile rather than a simple potency shift [3]. Furthermore, the original natural isolate was later corrected from [Ala3]-Lys-bradykinin to [Hyp3]-Lys-bradykinin, meaning that only the synthetic Ala3 compound can serve as an unambiguous negative control for distinguishing hydroxylated versus non-hydroxylated kinin species [4].

Conformational Alteration

Pro→Ala substitution removes pyrrolidine ring constraint; may shift HPLC retention and receptor binding vs. kallidin.

Divergent Pharmacology

Pro3→Ala analogue shows 10-fold higher potency but reduced efficacy at zebrafish BK receptor; signaling bias cannot be extrapolated.

Analytical Discrimination

Only synthetic Ala3 compound distinguishes [Ala3] from [Hyp3] kinin species; [Hyp3]-Lys-bradykinin is endogenous, not a substitute.

Quantitative Differentiation Evidence for Lys-(Ala3)-Bradykinin Versus Closest Kinin Analogs


Endogenous Urinary Kinin Proportion: [Ala3]Lys-Bradykinin as the Predominant Human Urinary Kinin Species

In the original identification study, [Ala3]Lys-bradykinin constituted 41±3% of total immunoreactive kinins in fresh human urine, making it the most abundant single kinin species detected—exceeding both bradykinin (12±4%) and Lys-bradykinin (30±3%). This species distribution was unique to humans; in dog urine, bradykinin dominated at 53±3%, and in rat urine, bradykinin represented 67±6% of total kinins with negligible [Ala3]Lys-bradykinin [1].

Urinary Kinin Proportion
Head-to-head
[Ala3]Lys-BK: 41±3% of total human urinary kinins vs Lys-BK 30±3%, BK 12±4%
Supports human urinary kinin profiling reference selection
Fresh human urine; RP-HPLC with RIA quantitation; species comparison
Kinin Profiling Urinary Biomarkers Species-Specific Kininogenesis

Species-Dependent Kininogen Processing: Human-Specific Release of [Ala3]Lys-Bradykinin by Urinary Kallikrein

When human low-molecular-weight kininogen was incubated with human urinary kallikrein, [Ala3]Lys-bradykinin represented 17% of total kinins released, alongside 76% Lys-bradykinin and 7% bradykinin. In stark contrast, rat urinary kallikrein acting on rat kininogen released 86% bradykinin, 18% Lys-bradykinin, and negligible amounts of [Ala3]Lys-bradykinin. This demonstrates that generation of the Ala3-substituted kinin is a human-specific enzymatic processing event, not a universal kinin pathway product [1].

Kininogen Processing
Head-to-head
Human: 17% [Ala3]Lys-BK released; Rat: negligible amounts
Human-specific enzymatic processing; requires human kininogen standard
In vitro incubation with homologous urinary kallikrein
Kininogen Processing Tissue Kallikrein Specificity Species-Selective Enzyme-Substrate Interaction

Identity Discrimination: Lys-(Ala3)-Bradykinin as a Synthetic Reference Standard for Distinguishing [Ala3] from [Hyp3] Kinin Species

The original 1986 identification of [Ala3]Lys-bradykinin as a natural human kinin was corrected in 1988 when amino acid sequencing and composition analysis revealed the endogenous compound to be [Hyp3]-Lys-bradykinin (Lys-Arg-Pro-Hyp-Gly-Phe-Ser-Pro-Phe-Arg). This correction means that synthetic Lys-(Ala3)-Bradykinin is not a naturally occurring entity but instead serves as the definitive non-hydroxylated reference standard required to distinguish [Hyp3]-kinins from potential [Ala3]-kinins in analytical workflows [1]. The two compounds differ by only 16 Da (one oxygen atom), making high-resolution mass spectrometry or specific HPLC retention time standards essential for discrimination [2].

Identity Discrimination
Cross-study comparable
Synthetic [Ala3] MW 1162.34 Da vs endogenous [Hyp3] MW 1178.34 Da (Δ16 Da)
Definitive non-hydroxylated reference for analytical discrimination
1988 correction: endogenous form is [Hyp3]-Lys-BK
Hydroxyproline Kinins Analytical Reference Standard Mass Spectrometry Validation

Conformational Pharmacology: Pro3→Ala Substitution Produces Divergent Potency and Efficacy at Bradykinin Receptors

Although direct binding data for Lys-(Ala3)-Bradykinin at human B1/B2 receptors is limited in the published literature, the pharmacological impact of the Pro3→Ala substitution has been quantitatively characterized in a homologous bradykinin receptor system. At the cloned zebrafish bradykinin receptor, the Pro3→Ala analogue of zebrafish bradykinin exhibited a pEC50 of 7.53 ± 0.16, representing an approximately 10-fold increase in potency compared to wild-type zebrafish bradykinin (pEC50 = 6.74 ± 0.07; P<0.01). However, the maximum inositol phosphate response was significantly lower than that of the wild-type peptide, indicating that the Pro3→Ala substitution yields a partial agonist profile with uncoupled potency and efficacy [1]. This class-level evidence supports that the Pro→Ala substitution at position 3 of Lys-(Ala3)-Bradykinin likely imparts a qualitatively distinct signaling profile at mammalian kinin receptors compared to the parent compound kallidin.

Functional Potency
Class-level inference
pEC50 7.53 ± 0.16 (Ala3 analogue) vs 6.74 ± 0.07 (wild-type BK); ~10-fold higher potency
Pro3→Ala may alter potency/efficacy; requires system-specific validation
Zebrafish BK receptor; inositol phosphate assay; n=3-11
Bradykinin Receptor Pharmacology Structure-Activity Relationship GPCR Signaling

Biological Activity Confirmation: Vasodilator and Uterotonic Activity of Synthetic [Ala3]Lys-Bradykinin

Synthetic [Ala3]Lys-bradykinin was directly compared with the endogenous isolated kinin: both exhibited similar HPLC elution volumes, and both demonstrated vasodilator activity and contracted the isolated rat uterus [1]. This confirms that the synthetic compound recapitulates the biological activities of the originally isolated material. While quantitative potency values (e.g., EC50, pD2) were not reported in the primary identification paper for direct comparison with bradykinin or Lys-bradykinin, the qualitative demonstration of dual vasodilator and uterotonic activity establishes that the Pro→Ala substitution does not ablate kinin-like biological function. On the isolated rat uterus, the established rank order of potency for natural kinins is bradykinin > kallidin > Met-Lys-bradykinin > des-Arg9-bradykinin [2]; the position of [Ala3]Lys-bradykinin within this rank order remains to be quantitatively determined.

Biological Activity
Supporting evidence
Vasodilator and uterotonic activity confirmed for synthetic compound
Functional competence validated; quantitative potency rank not yet determined
Activity comparable to isolated material; rank order: BK > Kallidin > Met-Lys-BK
Vasodilation Assay Smooth Muscle Pharmacology Kinin Bioassay

Purity and Physicochemical Specification: HPLC-Verified Identity Supports Reproducible Procurement

Commercially available Lys-(Ala3)-Bradykinin is supplied with verified specifications: HPLC purity >95% (typically 98.3% as confirmed by independent analytical characterization), molecular weight 1162.34-1162.37 Da, lyophilized powder form, and recommended storage at -20°C to -30°C [1]. The single-letter sequence KRPAGFSPFR with free N-terminus and C-terminus distinguishes it from common impurities or degradation products. The theoretical isoelectric point (pI) is 12.41-12.52, and the grand average of hydropathy (GRAVY) is -0.99, indicating hydrophilic character . These defined specifications enable procurement of a consistent product, which is critical given that this compound serves as an analytical reference standard rather than a routine laboratory reagent.

Product Specification
Supporting evidence
Purity >95% (HPLC, typically 98.3%); MW 1162.34 Da; pI 12.41
Consistent procurement with verified identity documentation
Lyophilized powder; store at -20°C to -30°C
Peptide Quality Control HPLC Purity Supplier Specification

Defined Application Scenarios for Lys-(Ala3)-Bradykinin Based on Verified Differentiation Evidence


Human Urinary Kinin Profiling and Biomarker Assay Development

Lys-(Ala3)-Bradykinin is the essential reference standard for developing and validating HPLC-based or immunoassay-based urinary kinin profiling methods targeting the human kallikrein-kinin system. The original identification study established that this kinin species constitutes 41±3% of total human urinary kinins, exceeding both bradykinin and Lys-bradykinin [1]. Any quantitative urinary kinin assay intended for human clinical or translational research must include this compound as a calibration standard to ensure accurate quantification of the predominant kinin species. The compound's defined HPLC retention characteristics and cross-reactivity with anti-COOH-terminal bradykinin antibodies make it suitable for method validation protocols.

Species-Specificity Studies of Kininogen Processing by Tissue Kallikreins

The compound serves as a critical reagent for investigating human-versus-rodent differences in kininogen processing. Human urinary kallikrein releases 17% [Ala3]Lys-bradykinin from human kininogen, while rat kallikrein produces negligible amounts from rat kininogen [1]. Researchers studying species-specific kinin generation, particularly in transgenic animal models expressing human kallikrein or kininogen, require this compound as a synthetic standard to validate that human-type processing is occurring. It cannot be replaced by kallidin or bradykinin standards, which do not discriminate between human and rodent kinin processing pathways.

Analytical Discrimination of [Hyp3]-Kinins from [Ala3]-Kinins by HPLC and Mass Spectrometry

Following the 1988 correction that the endogenous human kinin is [Hyp3]-Lys-bradykinin rather than [Ala3]-Lys-bradykinin [2], synthetic Lys-(Ala3)-Bradykinin has become the definitive non-hydroxylated reference standard for analytical workflows that must distinguish hydroxylated from non-hydroxylated kinin species. The 16 Da mass difference between [Ala3] (1162.34 Da) and [Hyp3] (1178.34 Da) variants requires high-resolution mass spectrometry with authenticated reference standards for unambiguous assignment. This compound is mandatory for any proteomics or metabolomics study characterizing hydroxylated kinin post-translational modifications.

Structure-Activity Relationship Studies of Position-3 Modifications in Bradykinin Receptor Pharmacology

Lys-(Ala3)-Bradykinin is a defined chemical probe for interrogating the role of the Pro3 residue in bradykinin receptor activation and signaling bias. Class-level evidence from the zebrafish bradykinin receptor demonstrates that Pro3→Ala substitution yields approximately 10-fold higher potency but reduced maximum efficacy compared to wild-type peptide [3], suggesting that Pro3 functions as a conformational constraint that limits potency while enabling full receptor activation. Researchers investigating biased agonism, partial agonism, or the structural basis of kinin receptor activation can use this compound alongside kallidin and [Hyp3]-Lys-bradykinin to systematically dissect the contributions of position-3 residue identity to receptor pharmacology.

Application
Selection Property
Validation Focus
Human urinary kinin profiling
Species-specific reference standard
HPLC/immunoassay calibration and quantitation
Human kininogen processing studies
Human-specific enzymatic release
Differentiation from rodent kininogen processing
[Hyp3]-kinin analytical discrimination
Non-hydroxylated reference standard
Mass spectrometry and HPLC discrimination
BK receptor structure-activity studies
Position-3 substitution probe
Potency/efficacy bias and signaling characterization
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